molecular formula C13H23ClF2N2O2 B2853823 Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 2177257-96-2

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No.: B2853823
CAS No.: 2177257-96-2
M. Wt: 312.79
InChI Key: KHPAJMUBUAEYQI-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride: is a chemical compound with the molecular formula C₁₃H₂₂F₂N₂O₂·HCl. It is a white to yellow solid with a molecular weight of 312.79 g/mol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Step 1: The starting material, 6,6-difluoro-2,8-diazaspiro[4.5]decane , is prepared by reacting appropriate precursors under controlled conditions.

  • Step 2: The resulting compound is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.

  • Step 3: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can occur at different positions on the spirocyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Substituted derivatives with different substituents on the spirocyclic structure.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It can be used in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets and pathways involved in biological processes, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: A related compound without the fluorine atoms.

  • Tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate: A structurally similar compound with a different position of the fluorine atoms.

Uniqueness:

  • The presence of fluorine atoms in the compound enhances its chemical stability and reactivity compared to similar compounds without fluorine.

  • The spirocyclic structure provides unique chemical properties that are useful in various applications.

Properties

IUPAC Name

tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2.ClH/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17;/h16H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGQXUGTYHYOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)C(C1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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